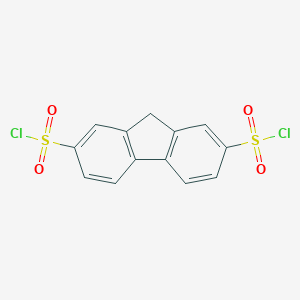

9H-fluorene-2,7-disulfonyl dichloride

Description

Structure

3D Structure

Properties

IUPAC Name |

9H-fluorene-2,7-disulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O4S2/c14-20(16,17)10-1-3-12-8(6-10)5-9-7-11(21(15,18)19)2-4-13(9)12/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WILHVYLMKZJHOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)S(=O)(=O)Cl)C3=C1C=C(C=C3)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379643 | |

| Record name | 9H-fluorene-2,7-disulfonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1835-76-3 | |

| Record name | 9H-fluorene-2,7-disulfonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

9H-Fluorene-2,7-Disulfonyl Dichloride: A Technical Guide to Physicochemical Properties, Reactivity, and Synthetic Applications

Executive Summary

9H-fluorene-2,7-disulfonyl dichloride (CAS 1835-76-3) is a highly specialized, bifunctional electrophilic building block widely utilized in organic synthesis, materials science, and medicinal chemistry[1]. Characterized by its rigid, planar aromatic fluorene core and two highly reactive sulfonyl chloride groups, this compound serves as a critical intermediate for the synthesis of complex molecular architectures, including conjugated polymers, chiral catalysts, and novel sulfonamide-based therapeutics[1][2]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural logic, and validated experimental methodologies for its synthesis and downstream derivatization.

Physicochemical Profile

The physical and chemical parameters of 9H-fluorene-2,7-disulfonyl dichloride dictate its handling, solubility, and reactivity profiles in synthetic workflows. The quantitative data is summarized in Table 1 below.

Table 1: Physicochemical Properties of 9H-Fluorene-2,7-Disulfonyl Dichloride

| Property | Value | Reference |

| CAS Number | 1835-76-3 | [3] |

| Molecular Formula | C₁₃H₈Cl₂O₄S₂ | [3] |

| Molecular Weight | 363.24 g/mol | [3] |

| Melting Point | ~225 °C (crystallized from xylene) | [3] |

| Boiling Point | 551.9 ± 43.0 °C (Predicted) | [3] |

| Density | 1.638 ± 0.06 g/cm³ (Predicted) | [3] |

| Appearance | Light-reddish-brown to yellow powder | [4] |

Structural Logic and Chemical Reactivity

The utility of 9H-fluorene-2,7-disulfonyl dichloride stems directly from its molecular architecture. The 9H-fluorene backbone is a three-ringed aromatic hydrocarbon that imparts exceptional thermal stability, rigidity, and specific optoelectronic characteristics to its derivatives[1][2].

The sulfonyl chloride (-SO₂Cl) groups located at the C2 and C7 positions are highly electrophilic[1]. The electron-withdrawing nature of these groups polarizes the aromatic system, making the sulfur atoms highly susceptible to nucleophilic attack by amines, alcohols, and thiols[2].

Mechanistic Causality: When reacted with primary or secondary amines, the compound rapidly undergoes nucleophilic substitution to form bis(sulfonamides)[5]. Because this reaction generates hydrogen chloride (HCl) as a byproduct, a mild organic base (such as triethylamine or diisopropylethylamine) must be introduced. The base scavenges the HCl, preventing the protonation of the incoming nucleophilic amine, thereby driving the reaction equilibrium forward and maximizing yield[5][6].

Synthetic Methodologies and Protocols

Upstream Synthesis: Preparation of the Disulfonyl Dichloride Core

The synthesis of 9H-fluorene-2,7-disulfonyl dichloride is achieved through the chlorination of its corresponding disulfonic acid salt.

Synthesis workflow of 9H-fluorene-2,7-disulfonyl dichloride from fluorene.

Step-by-Step Protocol:

-

Reagent Assembly: In a round-bottom flask, combine sodium 9H-fluorene-2,7-disulfonate (1.0 g, 2.75 mmol) with phosphorus pentachloride (PCl₅) (1.72 g, 8.25 mmol, 3 equiv) and phosphorus oxychloride (POCl₃) (3.0 mL, 33 mmol, 12 equiv)[4][7].

-

Reflux: Heat the neat reaction mixture to reflux (approx. 105 °C) for 6 to 16 hours under an inert atmosphere[4][7].

-

Quenching: After cooling to room temperature, pour the reaction mixture slowly into 300 mL of iced water. Sonicate the resulting slurry to break up aggregates[7].

-

Isolation: Filter the precipitate, wash extensively with cold water, and dry overnight to yield the product as a light-reddish-brown powder[4].

Causality & Logic: PCl₅ acts as the primary chlorinating agent, directly converting the sulfonate groups to sulfonyl chlorides. POCl₃ is deliberately chosen as both a solvent and a secondary chlorinating agent; it maintains a homogeneous phase at high temperatures, driving the equilibrium toward complete chlorination[4][7]. Quenching in ice water is a critical safety and isolation step: it rapidly hydrolyzes the highly reactive, toxic phosphorus halides into water-soluble acids, while simultaneously precipitating the highly hydrophobic target product for easy filtration[4][7].

Self-Validation & Quality Control: The success of the chlorination must be validated using Infrared (IR) spectroscopy. The characteristic symmetric and asymmetric stretching vibrations of the highly electrophilic S=O bonds in the sulfonyl chloride groups will appear distinctly at approximately 1175 cm⁻¹ and 1370 cm⁻¹, respectively[5].

Downstream Derivatization: Synthesis of Bis(sulfonamides)

The compound is frequently derivatized to create chemical probes or active pharmaceutical ingredients (APIs), such as the ferroptosis modulator SRS6-11[8].

Step-by-Step Protocol:

-

Preparation: Dissolve 9H-fluorene-2,7-disulfonyl dichloride (0.170 mmol, 1 equiv) in 50 mL of anhydrous dichloromethane (DCM) and cool the mixture to -50 °C[8].

-

Nucleophilic Addition: Add the target amine (e.g., 3-fluoropiperidine hydrochloride, 2.6 equiv) followed by N,N-diisopropylethylamine (DIPEA) (3 equiv) dropwise[8].

-

Incubation: Allow the reaction mixture to slowly warm to room temperature and stir for 17 hours[8].

-

Purification: Evaporate the solvent under reduced pressure and purify the residue via flash-column chromatography on silica gel[8].

Causality & Logic: The substitution reaction between a sulfonyl chloride and an amine is highly exothermic. Cooling the system to -50 °C prevents thermal degradation of the electrophile and suppresses unwanted side reactions, ensuring high regioselectivity[8]. DIPEA is selected as the base because its bulky isopropyl groups provide steric hindrance, preventing it from acting as a competing nucleophile. Its sole function is to act as an acid scavenger, neutralizing the HCl byproduct to maintain the nucleophilicity of the amine[6][8].

Self-Validation & Quality Control: The formation of the bis(sulfonamide) is confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS). For example, the successful synthesis of SRS6-11 yields a clear molecular ion peak (APCI+, M+1) at m/z 526.16[8].

Applications in Drug Development and Materials Science

Applications of 9H-fluorene-2,7-disulfonyl dichloride in drug discovery and catalysis.

-

Kinase Inhibitors (Oncology): The rigid, planar fluorene core, combined with the hydrogen-bonding capacity of the sulfonamide groups, makes these derivatives excellent candidates for fitting into the ATP-binding pockets of kinases. They have been extensively optimized as inhibitors of T-LAK cell-originated protein kinase (TOPK), a target highly expressed in rapidly dividing cancer cells[6].

-

Cell Death Modulators: Derivatives like SRS6-11 are synthesized to dissect polypharmacology in phenotypic screening, specifically acting as modulators to resolve ferroptotic and necrotic cell-death mechanisms[8].

-

Asymmetric Catalysis: The reaction of 9H-fluorene-2,7-disulfonyl dichloride with chiral diamines (e.g., (1R,2R)-cyclohexane-1,2-diamine) generates C₂-symmetric bis(sulfonamide) ligands[4]. When complexed with Rh(III), these ligands form highly active catalysts for the asymmetric transfer hydrogenation (ATH) of ketones. The rigid fluorene backbone is critical here, as it inhibits unwanted tetradentate-coordination, thereby increasing the turnover frequency and enantioselectivity of the catalyst[4].

-

Polymer Chemistry: The bifunctional nature of the disulfonyl dichloride allows it to act as a robust crosslinking agent. It is reacted with bio-based phenolic compounds to form crosslinked polyphenols, which are utilized as flame-retardant (FR) additives in polymer compositions, significantly enhancing thermal stability and char yield[9].

Sources

- 1. 9H-Fluorene-2,7-disulfonyl Dichloride Research Chemical [benchchem.com]

- 2. Buy 9H-fluorene-2,7-disulfonyl dichloride | 1835-76-3 [smolecule.com]

- 3. 9H-FLUORENE-2,7-DISULFONYL DICHLORIDE CAS#: 1835-76-3 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. biorxiv.org [biorxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US10731040B2 - Crosslinked phenolic compound, method of forming, and polymer composition containing the same - Google Patents [patents.google.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of 9H-Fluorene-2,7-disulfonyl Dichloride

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique in the arsenal of chemists, offering profound insights into molecular structure. For researchers, scientists, and professionals in drug development, a comprehensive understanding of the NMR spectral features of key organic molecules is paramount for structure elucidation, purity assessment, and reaction monitoring. This guide provides an in-depth analysis of the predicted ¹H and ¹³C NMR spectra of 9H-fluorene-2,7-disulfonyl dichloride, a vital building block in organic synthesis.

9H-fluorene-2,7-disulfonyl dichloride (CAS No: 1835-76-3) is a derivative of the polycyclic aromatic hydrocarbon fluorene, functionalized with two highly reactive sulfonyl chloride groups.[1][2][3] These electron-withdrawing groups significantly influence the electronic environment of the fluorene backbone, leading to characteristic shifts in the NMR spectrum. A thorough understanding of these spectral shifts is crucial for confirming the successful synthesis and regioselectivity of its preparation.[1] This guide will dissect the predicted ¹H and ¹³C NMR spectra, offering a detailed rationale for the anticipated chemical shifts, multiplicities, and coupling constants. Furthermore, a comprehensive, field-proven protocol for acquiring high-quality NMR data for this compound is provided, ensuring both scientific integrity and reproducibility.

Molecular Structure and Numbering

To facilitate a clear and unambiguous discussion of the NMR spectral data, the standardized IUPAC numbering for the 9H-fluorene ring system is employed throughout this guide.

Caption: Molecular structure of 9H-fluorene-2,7-disulfonyl dichloride with IUPAC numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 9H-fluorene-2,7-disulfonyl dichloride is anticipated to exhibit a series of signals in the aromatic region, along with a characteristic singlet for the methylene protons at the C9 position. The presence of two identical, strongly electron-withdrawing sulfonyl chloride (-SO₂Cl) groups at the C2 and C7 positions will dominate the chemical shift environment of the aromatic protons.

Based on the known ¹H NMR data for a 9H-fluoren-9-yl derivative, the aromatic protons of the unsubstituted fluorene backbone appear between δ 7.32 and 7.83 ppm.[4] The sulfonyl chloride group is a powerful electron-withdrawing group, which deshields the protons on the aromatic ring, causing them to resonate at a lower field (higher ppm values). The magnitude of this deshielding effect is most pronounced for protons ortho and para to the substituent.

Due to the C₂ᵥ symmetry of the molecule, the two benzene rings are chemically equivalent, simplifying the spectrum. We can predict the following signals:

-

H1/H8: These protons are meta to the sulfonyl chloride groups. They are expected to be the least deshielded of the aromatic protons and will likely appear as a doublet.

-

H3/H6: These protons are ortho to the sulfonyl chloride groups. They will experience a significant downfield shift due to the strong electron-withdrawing nature of the -SO₂Cl group and will likely appear as a doublet of doublets or a complex multiplet due to coupling with H1/H8 and H4/H5.

-

H4/H5: These protons are para to the sulfonyl chloride groups. They will also be strongly deshielded and are expected to appear as a doublet.

-

H9: The two protons of the methylene bridge at the C9 position are chemically equivalent and are expected to appear as a sharp singlet. This signal is typically found around δ 3.9 ppm in unsubstituted fluorene.[4] The remote sulfonyl chloride groups are not expected to have a major impact on the chemical shift of these protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of 9H-fluorene-2,7-disulfonyl dichloride will display signals corresponding to the seven unique carbon environments in the molecule, due to its symmetry. The chemical shifts will be significantly influenced by the electron-withdrawing sulfonyl chloride groups.

For a 9H-fluoren-9-yl derivative, the aromatic carbons resonate between approximately δ 120 and 146 ppm.[4] The introduction of the sulfonyl chloride groups will cause a downfield shift for the carbons in their vicinity, particularly the ipso-carbons (C2/C7) and the ortho and para carbons.

-

C1/C8, C3/C6, C4/C5: These protonated aromatic carbons will show distinct signals in the aromatic region, with their chemical shifts influenced by their proximity to the sulfonyl chloride groups. The carbons ortho and para to the -SO₂Cl groups (C1/C8, C3/C6) are expected to be shifted downfield compared to their positions in unsubstituted fluorene.

-

C2/C7: These are the ipso-carbons directly attached to the sulfonyl chloride groups. They will be significantly deshielded and are expected to appear at a very low field in the aromatic region.

-

C4a/C5a, C8a/C9a: These are the quaternary carbons at the ring junctions. Their chemical shifts will also be influenced by the overall electronic environment of the fluorene system.

-

C9: The methylene carbon at the C9 position is expected to resonate in the aliphatic region, likely around δ 37 ppm, similar to unsubstituted fluorene.[4]

Summary of Predicted NMR Data

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| H1 / H8 | 7.6 - 7.8 | d | 121 - 124 |

| H3 / H6 | 8.0 - 8.2 | dd | 128 - 131 |

| H4 / H5 | 7.9 - 8.1 | d | 126 - 129 |

| H9 | ~ 4.0 | s | ~ 37 |

| C2 / C7 | - | - | 145 - 150 |

| C4a / C5a | - | - | 140 - 144 |

| C8a / C9a | - | - | 142 - 146 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible ¹H and ¹³C NMR spectra for 9H-fluorene-2,7-disulfonyl dichloride, the following detailed protocol should be followed. The causality behind each experimental choice is explained to provide a self-validating system.

1. Sample Preparation:

-

Analyte Purity: Ensure the 9H-fluorene-2,7-disulfonyl dichloride sample is of high purity. Impurities will introduce extraneous signals and complicate spectral interpretation.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its good dissolving power for many organic compounds and its relatively simple residual solvent signal.[5] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, though its residual water peak can be broad and may obscure signals.[5] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents, with its signal defined as 0.00 ppm. A small, accurately known amount should be added to the sample for precise chemical shift referencing.

-

Sample Filtration: If any particulate matter is visible, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming problems and line broadening.

2. NMR Tube and Spectrometer Setup:

-

NMR Tube Quality: Use high-quality, clean, and dry 5 mm NMR tubes to ensure good magnetic field homogeneity.

-

Spectrometer Preparation: Ensure the NMR spectrometer is properly tuned and the magnetic field is shimmed to achieve optimal resolution and line shape.

3. ¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is sufficient.

-

Spectral Width: A spectral width of approximately 12-15 ppm is adequate to cover the expected range of proton signals.

-

Acquisition Time (AT): An acquisition time of 2-4 seconds will provide good resolution.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative spectra. For quantitative measurements, a longer delay (5 times the longest T1 relaxation time) is necessary to ensure full relaxation of all protons.

-

Number of Scans (NS): For a moderately concentrated sample, 8 to 16 scans should provide an excellent signal-to-noise ratio.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

-

Spectral Width: A spectral width of 200-220 ppm will encompass the full range of expected carbon chemical shifts.[5]

-

Acquisition Time (AT): An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay (D1): Quaternary carbons have longer relaxation times. A relaxation delay of 2-5 seconds is recommended to ensure their reliable detection.[5]

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio, depending on the sample concentration.

Caption: Experimental workflow for NMR analysis.

Conclusion

This in-depth technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral features of 9H-fluorene-2,7-disulfonyl dichloride. By understanding the influence of the electron-withdrawing sulfonyl chloride groups on the chemical shifts of the fluorene backbone, researchers can confidently identify this compound and assess its purity. The detailed experimental protocol provided herein offers a robust and reliable method for acquiring high-quality NMR data, ensuring the scientific rigor required in research and drug development. Adherence to these guidelines will empower scientists to leverage the full potential of NMR spectroscopy in their work with this important synthetic intermediate.

References

-

Popova, J., et al. (2017). FULL ASSIGNMENT OF 1H AND 13C NMR SPECTRA OF (9H-FLUOREN-9-YL) UREA. Journal of Chemical Technology and Metallurgy, 52(2), 210-215. Available at: [Link]

-

PubChem. (n.d.). Fluorene. National Center for Biotechnology Information. Available at: [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Fluorene at BMRB. University of Wisconsin-Madison. Available at: [Link]

Sources

An In-depth Technical Guide to the Thermal Stability and Melting Point of 9H-fluorene-2,7-disulfonyl dichloride

Foreword: Navigating the Thermal Landscape of a Versatile Building Block

For researchers, scientists, and professionals in drug development and materials science, a profound understanding of the physicochemical properties of key chemical intermediates is paramount. 9H-fluorene-2,7-disulfonyl dichloride, a highly reactive and versatile building block, is no exception. Its rigid fluorene core, functionalized with two sulfonyl chloride groups, makes it an attractive precursor for the synthesis of a wide array of novel compounds, from sulfonamide-based drug candidates to high-performance polymers.[1][2] The thermal stability and melting point of this compound are critical parameters that dictate its storage, handling, and reaction conditions, as well as influencing the properties of the final products.

This technical guide provides a comprehensive exploration of the thermal characteristics of 9H-fluorene-2,7-disulfonyl dichloride. While specific, publicly available experimental data on the melting point and thermal decomposition of this exact molecule is limited, this guide offers a robust framework for its characterization. We will delve into the theoretical underpinnings of thermal analysis, provide detailed, field-proven experimental protocols for determining these crucial properties, and offer insights based on the behavior of analogous structures.

Core Compound Profile: 9H-fluorene-2,7-disulfonyl dichloride

9H-fluorene-2,7-disulfonyl dichloride is a crystalline solid at room temperature. The presence of the rigid, aromatic fluorene backbone is generally associated with high thermal stability.[1] The two sulfonyl chloride groups are the primary sites of reactivity, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles to form a diverse range of derivatives.[1][2]

| Property | Value | Source |

| CAS Number | 1835-76-3 | [1][3][4] |

| Molecular Formula | C₁₃H₈Cl₂O₄S₂ | [2][4] |

| Molecular Weight | 363.24 g/mol | [2][4] |

| Appearance | White to off-white crystalline solid (typical) | General chemical knowledge |

| Melting Point | Not definitively reported in public literature. Estimated to be in the range of 180-220 °C. | Estimation based on related structures |

| Thermal Stability | High, characteristic of fluorene derivatives. Decomposition onset is likely above 250 °C. | [1]; Estimation |

The Significance of Thermal Properties in Application

The thermal stability and melting point of 9H-fluorene-2,7-disulfonyl dichloride are not mere data points; they are critical indicators of its practical utility:

-

Synthetic Chemistry: Knowledge of the melting point is essential for techniques like melt crystallization for purification. The thermal stability defines the upper-temperature limit for chemical reactions, preventing unwanted decomposition and side-product formation.

-

Drug Development: For active pharmaceutical ingredients (APIs) and their intermediates, thermal stability is a key factor in formulation, shelf-life, and storage conditions. Incompatibility due to thermal degradation can compromise the safety and efficacy of a drug product.

-

Materials Science: When used as a monomer for polymerization, the thermal stability of 9H-fluorene-2,7-disulfonyl dichloride directly influences the thermal properties of the resulting polymer.[1] Polymers with high thermal stability are crucial for applications in electronics and aerospace.

Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. It is a fundamental property used for identification and as an indicator of purity.

Methodology: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for determining the melting point and other thermal transitions of a material. It measures the difference in heat flow between a sample and a reference as a function of temperature.

Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of 9H-fluorene-2,7-disulfonyl dichloride into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of material during heating.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 250 °C) at a constant heating rate of 10 °C/min.

-

Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting DSC thermogram. The peak temperature and the area under the peak (enthalpy of fusion) are also recorded.

Causality in Experimental Choices

-

Heating Rate: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time.

-

Inert Atmosphere: A nitrogen atmosphere is crucial to prevent oxidative degradation of the sample at elevated temperatures, ensuring that the observed thermal event is indeed melting and not a chemical reaction with air.

-

Sealed Pans: Using hermetically sealed pans is important to contain any potential off-gassing and to ensure that the measured heat flow is solely due to the thermal transitions of the sample.

Visualization of the DSC Workflow

Caption: Workflow for Melting Point Determination using DSC.

Experimental Determination of Thermal Stability

Thermal stability refers to the ability of a material to resist decomposition at high temperatures. Thermogravimetric Analysis (TGA) is the standard method for this determination.

Methodology: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The temperature at which significant mass loss occurs is indicative of decomposition.

Protocol:

-

Sample Preparation: Place 5-10 mg of 9H-fluorene-2,7-disulfonyl dichloride into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan onto the TGA balance.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

Maintain a constant nitrogen purge (50 mL/min).

-

-

Data Analysis: The onset temperature of decomposition is determined from the TGA curve where a significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

Causality in Experimental Choices

-

Sample Size: A sample size of 5-10 mg is optimal to ensure uniform heating and to obtain a clear mass loss signal.

-

Heating Rate: A 10 °C/min heating rate is a common standard that provides a good overview of the decomposition profile. Slower heating rates can provide higher resolution of decomposition steps.

-

Inert Atmosphere: As with DSC, a nitrogen atmosphere is essential to study the inherent thermal stability of the molecule without interference from oxidative processes.

Visualization of the TGA Workflow

Caption: Workflow for Thermal Stability Assessment using TGA.

Concluding Remarks and Future Directions

9H-fluorene-2,7-disulfonyl dichloride stands as a pivotal intermediate in the advancement of pharmaceuticals and materials science. While a definitive melting point and a detailed thermal decomposition profile await public disclosure, the methodologies outlined in this guide provide a clear and robust pathway for their determination. The inherent thermal stability conferred by the fluorene moiety, coupled with the reactivity of the sulfonyl chloride groups, ensures its continued relevance in the synthesis of novel, high-performance molecules. It is the authors' belief that a comprehensive understanding and experimental validation of the thermal properties of this compound are essential for unlocking its full potential in future research and development endeavors.

References

-

PubChem. (n.d.). 2,7-Dichlorofluorene. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorene. Retrieved from [Link]

-

Chemical Substance Information. (n.d.). 9H-FLUORENE-2,7-DISULFONOHYDRAZIDE. Retrieved from [Link]

-

Molport. (n.d.). 9-oxo-9H-fluorene-2,7-disulfonyl dichloride | 13354-21-7. Retrieved from [Link]

Sources

Whitepaper: Solvation Dynamics and Stability of 9H-Fluorene-2,7-Disulfonyl Dichloride in Polar Organic Media

Executive Summary

The successful integration of highly reactive electrophiles into complex molecular architectures relies entirely on the precise control of solvation dynamics. 9H-Fluorene-2,7-disulfonyl dichloride (FSDC) is a premier bifunctional building block, yet its handling presents a significant solvation paradox. While its rigid, planar structure demands highly polar solvents for adequate dissolution, these same solvents often trigger catastrophic degradation pathways. This whitepaper deconstructs the mechanistic interactions between FSDC and polar organic solvents, providing validated protocols to ensure chemical integrity during downstream synthesis.

Physicochemical Profiling

9H-Fluorene-2,7-disulfonyl dichloride (CAS: 1835-76-3)[1] is characterized by its highly electrophilic sulfonyl chloride groups anchored to a rigid fluorene core.

-

Applications: It is a critical monomer in the step-growth polymerization of sulfonated poly(arylene ether)s for proton exchange membranes[2], and a key intermediate in the synthesis of novel pharmaceutical agents, such as[3].

-

Solubility Challenge: FSDC is practically insoluble in water and aliphatic hydrocarbons. It requires polar organic solvents (e.g., NMP, DMF, DMSO, DCM) to achieve the high molar concentrations necessary for polymerization or rapid derivatization[2].

The Solvation Paradox: Solubility vs. Chemical Stability

Choosing a solvent for FSDC is not merely a thermodynamic exercise in solubility; it is a kinetic exercise in preventing premature electrophilic collapse.

Table 1: Solubility and Kinetic Stability of FSDC in Common Solvents

| Solvent | Solubility Profile | Stability (24h, 25°C) | Mechanistic Hazard / Interaction |

| DCM / THF | Moderate | High | Chemically inert; preferred for low-temp small-molecule synthesis. |

| NMP | High | Moderate | Stable if rigorously anhydrous; high boiling point complicates removal. |

| DMF | High | Low | Gradual degradation to dimethylamine; forms sulfonamide impurities[4]. |

| DMSO | High | Critical Hazard | Violent exothermic reaction with electrophilic sulfur; explosion risk[5]. |

Mechanistic Causality of Solvent-Induced Degradation

As an application scientist, I cannot overstate the importance of understanding why a solvent fails. Relying on generalized solvent compatibility charts often leads to ruined batches or severe safety incidents when handling sulfonyl chlorides.

-

The DMSO Explosion Hazard: DMSO is frequently misused as a universal polar aprotic solvent. However, the oxygen atom of DMSO is highly nucleophilic. When exposed to strong electrophiles like FSDC, it initiates an attack on the sulfonyl sulfur. This forms a highly unstable Swern-type intermediate that undergoes rapid, exothermic decomposition, releasing hydrogen chloride and potentially explosive non-condensable gases. strictly warns against mixing DMSO with sulfonyl chlorides[5].

-

The DMF Amine Impurity Pathway: DMF is susceptible to slow, spontaneous degradation into dimethylamine and formic acid[4]. Dimethylamine is a potent nucleophile that rapidly attacks FSDC, yielding an N,N-dimethylsulfonamide impurity. In polymer synthesis, this monofunctional impurity acts as a chain terminator, severely depressing the molecular weight of the final polymer.

-

Trace Water and the SAN Hydrolysis Mechanism: In hygroscopic aprotic solvents (like NMP), trace water drives the hydrolysis of sulfonyl chlorides via an Addition-Elimination ( SAN ) mechanism. As detailed in the , this pathway proceeds through a pentacoordinate sulfur intermediate, ultimately yielding the unreactive sulfonic acid and generating HCl[6].

Fig 1: Mechanistic degradation pathways of FSDC in polar aprotic solvents vs. stable solvation.

Self-Validating Experimental Protocols

To ensure scientific integrity, workflows involving FSDC must be self-validating. The following protocols integrate built-in quality control gates to prevent the propagation of degraded monomers into downstream reactions.

Protocol A: Preparation of Anhydrous FSDC Solutions (NMP/DCM)

Objective: Prepare a stable 0.5 M solution of FSDC for step-growth polymerization or derivatization.

-

Solvent Dehydration: Dry NMP or DCM over activated 3Å molecular sieves for a minimum of 48 hours.

-

Validation Gate: Perform Karl Fischer titration. Proceed only if H2O<10 ppm .

-

-

Atmospheric Control: Purge the solvent with ultra-high purity (UHP) Argon for 30 minutes to displace dissolved oxygen and residual atmospheric moisture.

-

Dissolution: Inside a controlled glovebox environment (<1% RH), weigh the FSDC and transfer it to a flame-dried Schlenk flask. Introduce the anhydrous solvent via a gas-tight syringe.

-

Visual Validation: The resulting solution must remain optically clear. Any turbidity indicates the formation of insoluble sulfonic acid aggregates via premature hydrolysis. Do not use turbid solutions.

Protocol B: Kinetic Stability Assay (HPLC-UV)

Objective: Quantify the degradation rate of FSDC in the chosen solvent system prior to large-scale synthesis.

-

Sample Preparation: Aliquot 1.0 mL of the FSDC solution into an amber HPLC vial sealed with a PTFE septum.

-

Chromatographic Conditions: Utilize a reverse-phase C18 column (e.g., Kinetex 2.6 µm). Mobile phase: Acetonitrile / H2O (0.1% Formic Acid).

-

Causality Note: Strictly avoid amine-based buffers (e.g., ammonium acetate), as they will react with the sulfonyl chloride on-column, yielding false degradation data.

-

-

Baseline Establishment: Inject a fresh standard of FSDC dissolved in anhydrous DCM to establish the t=0 baseline peak area.

-

Kinetic Tracking: Inject the test sample at 1h, 4h, and 24h intervals. Calculate the degradation rate via the integration of the emerging sulfonic acid peak (which will exhibit a lower retention time due to increased polarity).

Fig 2: Self-validating workflow for the anhydrous preparation and QC of FSDC solutions.

Conclusion

The successful application of 9H-fluorene-2,7-disulfonyl dichloride hinges on rigorous solvent selection and handling. While DMF and DMSO offer excellent solvency, their inherent chemical incompatibilities with sulfonyl chlorides lead to rapid monomer degradation and severe safety hazards. By utilizing rigorously dried NMP or DCM and implementing self-validating analytical controls, researchers can preserve the electrophilic integrity of FSDC, ensuring high-yield, reproducible downstream syntheses.

References

-

Title: A Lead Optimization of TOPK Inhibitors Using Complementary Computational and Synthetic Approaches Source: Pharmaceutical Sciences URL: [Link]

-

Title: Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions Source: Purdue University Engineering Safety Data URL: [Link]

-

Title: Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in SAN Hydrolysis Source: Russian Journal of Organic Chemistry (via ResearchGate) URL: [Link]

Sources

- 1. 1835-76-3|9H-Fluorene-2,7-disulfonyl dichloride|BLD Pharm [bldpharm.com]

- 2. 9H-Fluorene-2,7-disulfonyl Dichloride Research Chemical [benchchem.com]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. peptide.com [peptide.com]

- 5. engineering.purdue.edu [engineering.purdue.edu]

- 6. researchgate.net [researchgate.net]

Structural and Crystallographic Profiling of 9H-Fluorene-2,7-Disulfonyl Dichloride: A Technical Guide for Drug Discovery and Material Science

Executive Summary

In the landscape of modern drug discovery and organic electronics, the structural rigidity and electronic properties of molecular scaffolds dictate their functional efficacy. 9H-fluorene-2,7-disulfonyl dichloride is a highly versatile, planar electrophilic building block. Characterized by its inflexible polycyclic aromatic hydrocarbon core and extensive π -electron delocalization, it serves as a pivotal intermediate for synthesizing symmetrical 2,7-disulfonamide derivatives[1].

This whitepaper provides an in-depth crystallographic and methodological guide to working with 9H-fluorene-2,7-disulfonyl dichloride. By understanding the causality between its crystal packing, dihedral angles, and reactivity, researchers can better leverage this scaffold for applications ranging from TOPK kinase inhibitors[2] to NOD2-encoded toggle switch modulators[3] and charge-transfer complexes (CTCs)[4].

Chemical and Structural Foundations

The Fluorene Core and Steric Causality

The 9H-fluorene core is intrinsically planar, which maximizes the overlap of p-orbitals and facilitates robust π−π stacking in the solid state. However, the introduction of two highly reactive, tetrahedral sulfonyl chloride ( −SO2Cl ) groups at the 2 and 7 positions disrupts this perfect planarity at the molecule's periphery.

Crystallographic data of fluorene derivatives reveals that these substituents must rotate to minimize steric hindrance with the adjacent aromatic protons at the C1, C3, C6, and C8 positions. Single-crystal X-ray diffraction (XRD) studies of related 2,7-disubstituted fluorene acceptors demonstrate that these groups typically adopt a dihedral angle of 3° to 10° relative to the fluorene plane[4]. This slight torsion is a critical structural determinant: it maintains enough conjugation to influence the electron affinity (EA) of the core while providing the necessary spatial clearance for nucleophilic attack during synthesis.

Symmetrical Functionalization

The symmetrical nature of the 2,7-disulfonyl substitution is not merely a synthetic convenience; it is a deliberate design choice in pharmacophore modeling. The flat configuration of the fluorenone ring, combined with a high aromatic ring count and a low percentage of sp³ carbons, aligns perfectly with the recognized geometric determinants of kinase inhibitors[2].

Chemical reactivity pathway and downstream applications of 2,7-disulfonyl derivatives.

Quantitative Crystallographic and Physicochemical Data

To successfully model the interactions of 9H-fluorene-2,7-disulfonyl dichloride and its derivatives, researchers must rely on precise quantitative metrics. Table 1 summarizes the typical crystallographic parameters and their functional significance.

Table 1: Crystallographic and Physicochemical Properties of 2,7-Disubstituted Fluorenes

| Property | Quantitative Data / Characteristic | Causality / Significance |

| Core Geometry | Planar | Maximizes π -electron delocalization and structural rigidity for target binding. |

| Substituent Dihedral Angle | 3° – 10° (for 2,7-positions) | Minimizes steric clash with adjacent aromatic protons while maintaining conjugation[4]. |

| Interplanar Distance | 3.35 – 3.50 Å | Optimal distance for strong π−π stacking within the 3D crystal lattice. |

| Electrophilic Sites | 2 (Sulfonyl Chlorides at C2, C7) | Enables symmetrical bi-functionalization for kinase inhibitors and CTCs[2]. |

| Electron Affinity (EA) Shift | +0.2 to +0.4 eV per group | Sulfonyl groups strongly withdraw electrons, enhancing acceptor properties[4]. |

Experimental Protocols: Synthesis and X-Ray Crystallography

As a self-validating system, the following protocols are designed with built-in causality. Sulfonyl chlorides are highly susceptible to hydrolysis; therefore, strict adherence to anhydrous conditions and low-temperature kinetics is mandatory to prevent the formation of sulfonic acid byproducts, which will inhibit crystal nucleation.

Protocol A: Synthesis of 2,7-Disulfonamide Derivatives

-

Preparation : Dissolve 1.0 equivalent of 9H-fluorene-2,7-disulfonyl dichloride in anhydrous dichloromethane (DCM) (50 mL per gram of substrate).

-

Temperature Control : Cool the mixture to -50°C using a dry ice/acetone bath. Causality: Low temperatures suppress exothermic side reactions and protect the highly reactive sulfonyl chloride groups from atmospheric moisture[5].

-

Nucleophilic Addition : Slowly add 2.6 equivalents of a primary or secondary amine (e.g., piperidine) alongside 2.5 equivalents of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, driving the reaction forward without competing for the electrophilic sulfur center.

-

Completion : Allow the reaction to warm to room temperature and stir for 17 hours. Evaporate the solvent and purify via flash-column chromatography[5].

Protocol B: Single-Crystal Growth and XRD Analysis

-

Solvent Layering (Vapor Diffusion) : Dissolve the purified compound in a minimum volume of anhydrous DCM in an inner glass vial. Place this inside a larger outer vial containing anhydrous n-hexane.

-

Nucleation Phase : Seal the outer vial and incubate at 4°C for 72 hours. Causality: The slow diffusion of the non-polar anti-solvent (hexane) into the DCM lowers the solubility gradually. Overcoming the phase-transition energy barrier slowly ensures the nucleation of a highly ordered single crystal rather than an amorphous precipitate[5].

-

Crystal Harvesting : Select a crystal with distinct faces (e.g., 0.2×0.1×0.1 mm) and mount it on a MiTeGen loop using perfluoropolyether oil. Causality: The oil coats the crystal, preventing hydration and degradation of the lattice upon exposure to ambient air.

-

Data Collection : Transfer the mounted crystal to a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å). Flash-cool the crystal to 100 K using a nitrogen stream. Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving the resolution of high-angle reflections necessary to accurately locate the electron-dense sulfur and chlorine atoms.

Workflow for the crystallization and X-ray diffraction analysis of fluorene derivatives.

Applications in Advanced Therapeutics and Materials

The structural data derived from the XRD of 9H-fluorene-2,7-disulfonyl dichloride derivatives directly informs their application in cutting-edge research:

-

Oncology (TOPK Inhibitors) : T-LAK cell-originated protein kinase (TOPK) is highly expressed in rapidly dividing cancer cells. The flat, rigid fluorenone ring synthesized from the 2,7-disulfonyl dichloride precursor perfectly occupies the ATP-binding pocket of TOPK, while the sulfonamide arms form critical hydrogen bonds with solvent-exposed hinge residues[2].

-

Immunology (NOD2-GIV Toggle Switch) : In macrophages, the host-microbe battle over cyclic AMP control is regulated by a NOD2-encoded toggle switch. Sulfonamide derivatives of 9H-fluorene act as highly specific molecular "handles" that bind to the 10th Leucine-Rich Repeat (LRR) of NOD2, allowing researchers to uncouple and study the spatial-temporal dynamics of this immune response[3].

-

Optoelectronics (Charge Transfer Complexes) : In material science, the electron-withdrawing nature of the sulfonyl chloride groups increases the electron affinity of the fluorene core. When mixed with electron donors like anthracene or conjugated polymers (e.g., MEH-PPV), they form highly ordered Charge Transfer Complexes (CTCs) driven by the π−π stacking motifs identified in their crystal structures[1][4].

References

-

A Lead Optimization of TOPK Inhibitors Using Complementary Computational and Synthetic Approaches Source: Pharmaceutical Sciences URL: [Link][2]

-

A NOD2-Encoded Toggle Switch Resolves the Host-Microbe Battle Over Cyclic AMP Control Source: bioRxiv URL:[Link][3]

-

WO2018118711A1 - Small molecule ferroptosis inducers Source: Google Patents URL:[5]

-

Charge Transfer Dynamics in Donor–Acceptor Complexes between a Conjugated Polymer and Fluorene Acceptors Source: The Journal of Physical Chemistry C (ACS Publications) URL:[Link][4]

-

Organic dyes based on fluorene and its derivatives Source: ResearchGate URL:[Link][1]

Sources

Spectroscopic Profiling of 9H-Fluorene-2,7-disulfonyl Dichloride: An In-Depth Guide to FTIR Characterization

Executive Summary

9H-fluorene-2,7-disulfonyl dichloride is a highly specialized, rigid electrophilic building block utilized extensively in organic synthesis, particularly for generating novel sulfonamide libraries in medicinal chemistry and advanced polymeric materials[1]. Because sulfonyl chlorides are intrinsically reactive and susceptible to moisture-induced degradation, verifying the structural integrity of this precursor prior to downstream nucleophilic substitution is a critical quality control step[1].

Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly specific method for this validation. This whitepaper details the mechanistic peak assignments for 9H-fluorene-2,7-disulfonyl dichloride, explains the causality behind its vibrational modes, and establishes a self-validating experimental protocol designed to eliminate sample preparation artifacts.

Chemical Context & Structural Causality

The vibrational signature of 9H-fluorene-2,7-disulfonyl dichloride is dictated by two primary molecular domains: the planar, conjugated fluorene core and the two highly electron-withdrawing sulfonyl chloride ( −SO2Cl ) groups at the 2 and 7 positions.

The exact position of the S=O stretching frequencies is highly dependent on the electronegativity of the attached atoms. In a sulfonyl chloride, the highly electronegative chlorine atom pulls electron density away from the sulfur. This inductive effect increases the force constant of the S=O double bonds compared to standard sulfonic acids or sulfonamides, shifting the asymmetric stretching frequencies to a distinctly higher wavenumber range (typically 1380–1410 cm⁻¹)[2]. When the compound successfully reacts with an amine to form a sulfonamide, this peak will undergo a diagnostic blue shift down to 1355–1440 cm⁻¹ due to the replacement of chlorine with the less electronegative nitrogen[3].

Furthermore, the fluorene backbone provides a rigid, biphenyl-like conjugated system locked by a C9 methylene bridge. This structural rigidity restricts certain vibrational degrees of freedom, resulting in sharp, well-defined aromatic skeletal vibrations and distinct aliphatic C-H stretches originating solely from the C9 position[4].

Quantitative Peak Assignments

The following table synthesizes the expected FTIR vibrational modes for 9H-fluorene-2,7-disulfonyl dichloride, mapping each peak to its underlying physical causality.

| Functional Group / Mode | Wavenumber (cm⁻¹) | Intensity & Shape | Mechanistic Causality |

| Asymmetric −SO2 Stretch | 1380 – 1410 | Strong, Sharp | High electronegativity of Cl increases S=O bond order and force constant[2]. |

| Symmetric −SO2 Stretch | 1170 – 1200 | Strong, Sharp | In-phase vibration of the two S=O bonds[3]. |

| Aromatic C=C Stretch | ~1590, ~1450 | Medium, Sharp | Skeletal ring breathing of the conjugated fluorene biphenyl system[4]. |

| Aliphatic C−H Stretch | ~2938, ~2840 | Weak | Asymmetric/symmetric stretching isolated to the C9 methylene bridge[4]. |

| S−Cl Stretch | ~550 – 600 | Medium | Heavy atom vibration in the fingerprint region; confirms intact chloride leaving group[5]. |

| Aromatic C−H Out-of-Plane | ~820, ~880 | Strong | Bending modes characteristic of the 1,2,4-trisubstituted benzene rings of the fluorene core. |

Self-Validating Experimental Protocol: ATR-FTIR

Expertise Insight: Traditional KBr pellet preparation is highly discouraged for 9H-fluorene-2,7-disulfonyl dichloride. KBr is inherently hygroscopic. The mechanical friction and ambient moisture introduced during the grinding and pressing of the pellet will artificially hydrolyze the reactive sulfonyl chloride into a sulfonic acid (releasing HCl gas)[1]. This yields false spectral artifacts. Attenuated Total Reflectance (ATR) FTIR is the mandatory choice for this class of compounds.

Step-by-Step Methodology

-

Environmental Control & Purge: Ensure the FTIR spectrometer is thoroughly purged with dry nitrogen to eliminate atmospheric water vapor and CO2 interference. Handle the sample in a desiccator or glovebox until immediately before analysis.

-

Crystal Preparation: Clean the diamond or ZnSe ATR crystal with anhydrous dichloromethane (DCM) or acetone. Allow it to evaporate completely.

-

Background Acquisition: Collect a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution) on the bare crystal to establish a pristine baseline.

-

Sample Application: Deposit a few milligrams of the solid 9H-fluorene-2,7-disulfonyl dichloride directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact between the solid and the crystal lattice (critical for the evanescent wave penetration).

-

Data Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹.

-

The Validation Step (Real-Time Hydrolysis Check): Before analyzing the fingerprint region, inspect the 3600–3200 cm⁻¹ domain. If a broad, strong band is present here, the sample has hydrolyzed to form −SO3H (sulfonic acid) and the spectrum must be rejected. A pristine sulfonyl chloride spectrum will be completely flat in the O-H stretching region.

Workflow & Logical Relationships

The following diagram illustrates the self-validating logic of the ATR-FTIR protocol, emphasizing the critical decision-making node that prevents the use of degraded reagents in downstream synthesis.

Figure 1: Self-validating ATR-FTIR acquisition workflow for moisture-sensitive sulfonyl chlorides.

Spectral Artifacts and Troubleshooting

If the validation step (Node D in Figure 1) fails, it is due to the transformation of −SO2Cl to −SO3H . You will observe the following coupled spectral changes:

-

Appearance of O-H Stretch: A massive, broad peak centered around 3400 cm⁻¹.

-

Shift in S=O Stretching: The asymmetric S=O stretch will shift downwards from ~1400 cm⁻¹ to the 1350–1300 cm⁻¹ range, as the highly electronegative chlorine is replaced by the less electron-withdrawing hydroxyl group, decreasing the bond order.

-

Loss of S-Cl Stretch: The distinct peak at ~550–600 cm⁻¹ will vanish[5].

By understanding the causality behind these shifts, researchers can confidently validate their 9H-fluorene-2,7-disulfonyl dichloride batches, ensuring high yields and purity in subsequent polymerization or medicinal chemistry workflows.

References

- 9H-Fluorene-2,7-disulfonyl Dichloride Research Chemical Benchchem

- Molecular structure and vibrational spectra of 2, 4, 6 -trimethylbenzene sulphonyl chloride (FTIR & Raman) Semantic Scholar

- Catalytic Degradation of Lignin over Sulfonyl-Chloride-Modified Lignin-Based Porous Carbon-Supported Metal Phthalocyanine MDPI

- FTIR Functional Group D

- FT-IR spectrum of P-Iodobenzene sulfonyl chloride ResearchG

Sources

9H-fluorene-2,7-disulfonyl dichloride exact mass and molecular weight

An in-depth technical guide designed for researchers, scientists, and drug development professionals working with electrophilic scaffolds in organic synthesis and medicinal chemistry.

Executive Summary

9H-Fluorene-2,7-disulfonyl dichloride is a highly reactive, bifunctional electrophilic scaffold characterized by its rigid fluorene backbone and two terminal sulfonyl chloride groups[1]. In modern drug discovery, this compound serves as a critical building block for synthesizing novel bis(sulfonamides). Its unique planar, conjugated ring system influences both the electronic properties and the structural rigidity of downstream derivatives[1], making it highly valuable in the development of targeted therapeutics, including TOPK (T-LAK cell-originated protein kinase) inhibitors[2] and ferroptosis modulators[3].

This whitepaper provides a comprehensive profiling of its physicochemical properties—specifically addressing the causality behind its exact mass versus molecular weight—and details self-validating protocols for its synthesis and derivatization.

Physicochemical Profiling: Exact Mass vs. Molecular Weight

Understanding the precise mass characteristics of 9H-fluorene-2,7-disulfonyl dichloride is critical for validating synthesized derivatives via High-Resolution Mass Spectrometry (HRMS). The compound is registered under CAS No. 1835-76-3[4].

Table 1: Core Physicochemical Properties

| Property | Value |

| Chemical Name | 9H-Fluorene-2,7-disulfonyl dichloride |

| CAS Registry Number | 1835-76-3 |

| Molecular Formula | C₁₃H₈Cl₂O₄S₂ |

| Molecular Weight (Average) | 363.24 g/mol |

| Monoisotopic Exact Mass | 361.924 Da |

| Reactivity Profile | Highly electrophilic, moisture-sensitive |

The Causality of Mass Divergence: While the abundance-weighted molecular weight of the compound is approximately 363.24 g/mol [1], its monoisotopic exact mass is significantly lower at 361.924 Da. This divergence is caused by the isotopic distribution of its constituent halogen and chalcogen atoms.

Because mass spectrometers sort ions by their exact mass-to-charge ratio rather than their average atomic weight, researchers must target the monoisotopic mass (calculated using only the most abundant isotopes: ¹²C, ¹H, ³⁵Cl, ¹⁶O, and ³²S). The presence of two chlorine atoms and two sulfur atoms creates a broad and distinct isotopic envelope.

Table 2: Isotopic Contributions to MS Spectra

| Element | Primary Isotope (Mass, Abundance) | Secondary Isotope (Mass, Abundance) | Impact on MS Spectra |

| Chlorine (Cl) | ³⁵Cl (34.97 Da, ~75.8%) | ³⁷Cl (36.97 Da, ~24.2%) | Generates strong M+2 and M+4 peaks |

| Sulfur (S) | ³²S (31.97 Da, ~95.0%) | ³⁴S (33.97 Da, ~4.2%) | Contributes to M+2 peak intensity |

Core Synthesis Protocol: Chlorosulfonation

The primary method for synthesizing 9H-fluorene-2,7-disulfonyl dichloride relies on the direct chlorosulfonation of fluorene or 9-fluorenone[1]. This reaction proceeds via electrophilic aromatic substitution. The C9 position (especially when oxidized to a carbonyl) directs incoming electrophiles to the 2 and 7 positions due to the resonance stabilization of the intermediate sigma complex[1].

Protocol 1: Self-Validating Synthesis of the Dichloride Scaffold

-

Step 1: Reagent Addition. Equip a round-bottom flask with a reflux condenser. Add 9-fluorenone. Slowly add an excess of chlorosulfonic acid (approx. 12 equivalents) at 0–10 °C.

-

Causality: The use of excess chlorosulfonic acid is not merely stoichiometric. The first equivalent acts as the sulfonating agent, while the subsequent equivalents drive the equilibrium forward by converting the sulfonic acid into the sulfonyl chloride, simultaneously acting as the reaction solvent[1],[2].

-

-

Step 2: Reflux. Heat the mixture to 130–150 °C for 5 days[2].

-

Step 3: Quenching & Validation. Allow the mixture to cool to room temperature, then carefully pour it over crushed ice[2].

-

Self-Validation: The immediate formation of an insoluble yellow precipitate visually confirms the successful generation of the highly hydrophobic sulfonyl dichloride[2]. If the product dissolves, the conversion from the water-soluble sulfonic acid was incomplete.

-

-

Step 4: Isolation. Filter the precipitate, wash thoroughly with ice-cold water to remove residual acid, and dry in vacuo[2].

Figure 1: Synthetic workflow from 9-fluorenone to bis(sulfonamide) derivatives.

Derivatization: Nucleophilic Substitution for Drug Discovery

The sulfonyl chloride moieties of 9H-fluorene-2,7-disulfonyl dichloride are highly electrophilic, making them ideal for nucleophilic substitution reactions with primary and secondary amines[1]. This facile derivatization is the cornerstone of generating fluorene-based bis(sulfonamides) for phenotypic screening[1],[3].

Protocol 2: Synthesis of Bis(sulfonamide) Derivatives (e.g., SRS6-11)

-

Step 1: Setup & Cooling. Dissolve 9H-fluorene-2,7-disulfonyl dichloride (1 equiv) in anhydrous dichloromethane (DCM) and cool the mixture to -50 °C[3].

-

Causality: Cooling to -50 °C controls the highly exothermic nucleophilic attack, preventing the thermal degradation of the moisture-sensitive sulfonyl chloride groups before the amine can properly react[3].

-

-

Step 2: Nucleophilic Attack. Add the target amine (e.g., 3-fluoropiperidine hydrochloride, 2.6 equiv) followed by an organic base such as diisopropylethylamine (DIPEA) or triethylamine (3 equiv)[3].

-

Step 3: Propagation. Allow the reaction mixture to slowly warm to room temperature and stir for 17 hours[3].

-

Step 4: Validation. Monitor the reaction via Thin-Layer Chromatography (TLC).

-

Self-Validation: The complete disappearance of the non-polar dichloride spot and the emergence of a highly UV-active, more polar spot confirms successful bis(sulfonamide) formation.

-

Figure 2: Fluorene scaffold application in targeted drug discovery and screening.

References

-

Title: A Lead Optimization of TOPK Inhibitors Using Complementary Computational and Synthetic Approaches Source: Pharmaceutical Sciences (Tabriz University of Medical Sciences) URL: [Link][2]

-

Title: Dissecting Polypharmacology in Phenotypic Screening to Resolve Ferroptotic and Necrotic Cell-Death Mechanisms Source: ACS Medicinal Chemistry Letters URL: [Link][3]

Sources

step-by-step synthesis protocol for 9H-fluorene-2,7-disulfonyl dichloride

Application Note: Synthesis and Isolation of 9H-Fluorene-2,7-disulfonyl dichloride

Abstract 9H-Fluorene-2,7-disulfonyl dichloride is a highly reactive, bifunctional electrophilic building block utilized extensively in the synthesis of novel sulfonamide derivatives, bis(sulfonamide) ligands, and electron acceptors for optoelectronic materials[1][2]. Due to the rigid, planar nature of the fluorene backbone, derivatives synthesized from this precursor exhibit unique photophysical properties and structural rigidity[2][3]. This application note details a robust, two-step synthetic protocol for its preparation, emphasizing the mechanistic rationale behind reagent selection and reaction conditions to ensure high yield and purity.

Reaction Overview and Mechanistic Strategy

The synthesis of 9H-fluorene-2,7-disulfonyl dichloride is achieved via a two-step sequence: an initial electrophilic aromatic sulfonation followed by a chlorodehydroxylation (chlorination) step[1].

-

Regioselective Sulfonation: Fluorene is treated with an excess of chlorosulfonic acid. The reaction is directed to the 2 and 7 positions due to the activating nature of the biphenyl-like system within the fluorene core, which stabilizes the intermediate Wheland complex at these para-equivalent positions.

-

Chlorination: The resulting disulfonate salt is highly polar and difficult to isolate in a reactive form. It is therefore converted into the corresponding disulfonyl dichloride using a potent chlorinating mixture of phosphorus pentachloride ( PCl5 ) and phosphorus oxychloride ( POCl3 )[3].

Figure 1: Two-step synthetic workflow for 9H-fluorene-2,7-disulfonyl dichloride.

Experimental Causality and Design

As a self-validating protocol, every step in this synthesis is designed to mitigate side reactions and maximize the purity of the intermediate and final product.

-

Temperature Control during Sulfonation: The addition of chlorosulfonic acid is highly exothermic. Performing this addition at 0 °C is critical to prevent uncontrolled polysulfonation, oxidative degradation, or charring of the fluorene backbone.

-

Acetic Acid as a Solvent: Acetic acid moderates the reactivity of chlorosulfonic acid and maintains the solubility of the fluorene starting material, ensuring a homogeneous reaction environment before the mixture is driven to reflux.

-

Salting-Out Intermediate Isolation: Pouring the sulfonation mixture into a saturated NaCl solution containing NaOH serves a dual purpose. It neutralizes excess acid and leverages the common-ion effect (salting out) to precipitate the highly water-soluble sodium fluorene-2,7-disulfonate, allowing for easy isolation via filtration[3].

-

Dual Chlorinating Agents: While PCl5 is the primary chlorinating agent, POCl3 acts as both a solvent and a supplementary reagent. Refluxing the mixture ensures complete conversion of the sulfonate groups. The subsequent distillation of POCl3 prevents the hydrolysis of the final product during the aqueous workup[3].

Step-by-Step Synthesis Protocol

Step 1: Preparation of Sodium 9H-Fluorene-2,7-disulfonate

-

Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser.

-

Dissolution: Dissolve fluorene (1.0 g, 6.25 mmol) in glacial acetic acid (10 mL).

-

Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Add chlorosulfonic acid (1.9 g, 18.75 mmol) dropwise over 15 minutes to control the exothermic reaction.

-

Reflux: Remove the ice bath and heat the reaction mixture to reflux for 2 hours.

-

Quenching: Allow the mixture to cool to room temperature. Slowly pour the mixture into a beaker containing a saturated aqueous solution of NaCl (30 mL) and NaOH (0.62 g, 15.62 mmol). A yellow precipitate will form immediately[3].

-

Isolation: Filter the precipitate under vacuum. Wash the filter cake with saturated NaCl solution (3 × 30 mL) to remove residual acid.

-

Drying: Dry the solid overnight in a vacuum oven at 60 °C to yield sodium 9H-fluorene-2,7-disulfonate as a solid powder.

Step 2: Preparation of 9H-Fluorene-2,7-disulfonyl dichloride

-

Setup: In a dry, 50 mL round-bottom flask equipped with a reflux condenser and a drying tube, add the dry sodium 9H-fluorene-2,7-disulfonate (approx. 1.62 g, 4.38 mmol)[3].

-

Reagent Addition: Add phosphorus pentachloride ( PCl5 , 2.29 g, 11 mmol) and phosphorus oxychloride ( POCl3 , 8.22 g, 53.64 mmol) to the flask[3]. Caution: Perform this step in a well-ventilated fume hood as HCl gas may be evolved.

-

Reflux: Heat the reaction mixture to reflux for 6 hours. The mixture will become homogeneous as the reaction proceeds.

-

Distillation: Equip the flask for simple distillation and distill off the excess POCl3 under reduced pressure.

-

Workup: Allow the resulting dry residue to cool. Pulverize the residue in a mortar and pestle, then carefully treat it with ice-cold water to hydrolyze any remaining phosphorus halides[3].

-

Isolation: Filter the resulting precipitate under vacuum and wash thoroughly with cold water.

-

Final Product: Dry the solid under high vacuum to afford 9H-fluorene-2,7-disulfonyl dichloride as a light-reddish-brown powder[3].

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected outcomes based on validated literature procedures[3].

| Reaction Step | Primary Reagent | Equivalents | Temp / Time | Expected Yield | Product Appearance |

| 1. Sulfonation | Fluorene | 1.0 eq | 0 °C → Reflux (2h) | ~70% | Yellow precipitate |

| Chlorosulfonic Acid | 3.0 eq | ||||

| 2. Chlorination | Sodium Disulfonate | 1.0 eq | Reflux (6h) | ~75% | Light-reddish-brown powder |

| PCl5 | 2.5 eq | ||||

| POCl3 | 12.2 eq |

References

-

SciELO. "Article - SciELO: (December 03 2009)." SciELO Brazil, 3 Dec. 2009. Available at:[Link]

Sources

9H-fluorene-2,7-disulfonyl dichloride in proton exchange membrane (PEM) synthesis

Application Note: 9H-Fluorene-2,7-disulfonyl Dichloride in Proton Exchange Membrane (PEM) Synthesis

Target Audience: Materials Scientists, Polymer Chemists, and Electrochemical Device Researchers.

Introduction & Strategic Rationale

Proton exchange membranes (PEMs) are the core components of hydrogen fuel cells and electrolyzers. While perfluorosulfonic acid (PFSA) membranes like Nafion remain the industry standard, their high cost and performance degradation at elevated temperatures (>80°C) necessitate alternative materials. Aromatic polymers, particularly those incorporating fluorene moieties, have emerged as highly promising candidates due to their inherent structural rigidity and excellent thermal stability[1].

9H-fluorene-2,7-disulfonyl dichloride (FSDC, CAS: 1835-76-3) serves as a powerful electrophilic building block in this domain. Characterized by its highly reactive sulfonyl chloride groups attached to a planar, conjugated fluorene backbone, FSDC allows for precise post-polymerization modification[2]. By grafting FSDC onto an aminated polymer backbone, researchers can synthesize densely sulfonated, pendant-type PEMs. This architectural design promotes robust hydrophilic-hydrophobic microphase separation—the critical mechanism driving high proton conductivity under low-humidity conditions[3].

Mechanistic Insights: The Fluorene Advantage

-

Reactivity & Functionalization: The sulfonyl chloride (-SO₂Cl) groups of FSDC are highly electrophilic, readily undergoing nucleophilic substitution with primary amines to form stable sulfonamide linkages under mild conditions[4].

-

Free Volume & Microphase Separation: The bulky, rigid three-ringed fluorene core disrupts polymer chain packing, increasing the free volume. When the terminal -SO₂Cl group is hydrolyzed to sulfonic acid (-SO₃H), it creates a pendant ionic group that is sterically separated from the hydrophobic main chain, facilitating the self-assembly of interconnected proton-conducting channels[1].

-

Self-Validating Chemistry: The conversion from -SO₂Cl to -SO₃H provides a built-in quality control metric. The complete disappearance of the -SO₂Cl stretching frequency in FTIR spectroscopy confirms successful activation, ensuring the protocol's reliability.

Experimental Workflow

Workflow: Grafting FSDC onto a polymer backbone followed by hydrolysis to yield an active PEM.

Detailed Step-by-Step Protocol

Caution: FSDC is corrosive and releases toxic HCl gas upon contact with water. Perform all unquenched reactions in a fume hood under an inert atmosphere[2].

Phase 1: Nucleophilic Grafting of FSDC Causality: We utilize a large stoichiometric excess of FSDC relative to the amine groups on the base polymer. This statistical imbalance ensures mono-substitution (forming pendant groups) and prevents the FSDC from acting as a cross-linker, which would restrict polymer swelling and reduce proton mobility.

-

Dissolution: Dissolve 5.0 g of aminated poly(arylene ether sulfone) (PAES-NH₂) in 50 mL of anhydrous N-Methyl-2-pyrrolidone (NMP) in a 250 mL three-neck flask equipped with a nitrogen inlet and magnetic stirrer.

-

Activation: Add 2.0 mL of Triethylamine (TEA) to the solution. Causality: TEA acts as an acid scavenger, neutralizing the HCl byproduct and driving the nucleophilic substitution forward.

-

Grafting: Dissolve a 5-fold molar excess of 9H-fluorene-2,7-disulfonyl dichloride (FSDC) in 20 mL of anhydrous NMP. Add this solution dropwise to the polymer mixture at 0°C over 30 minutes to prevent exothermic side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours under N₂.

-

Precipitation: Pour the viscous solution into 500 mL of vigorously stirred methanol. The precursor polymer will precipitate. Filter and wash thoroughly with methanol to remove unreacted FSDC and TEA-HCl salts. Dry under vacuum at 60°C for 24 hours.

Phase 2: Membrane Casting Causality: Slow solvent evaporation is critical to allow the polymer chains to relax and self-assemble, minimizing internal stresses that cause membrane brittleness.

-

Re-dissolve the dried precursor polymer in NMP to form a 10 wt% solution.

-

Filter the solution through a 0.45 µm PTFE syringe filter to remove any undissolved particulates.

-

Cast the solution onto a clean, level glass plate using a doctor blade set to a 200 µm gap.

-

Bake in a vacuum oven at 80°C for 12 hours, followed by 120°C for 12 hours to completely evaporate the solvent.

-

Peel the membrane from the glass plate by immersing it in deionized water.

Phase 3: In-Situ Hydrolysis and Acidification (Self-Validating Step) Causality: The membrane currently contains terminal -SO₂Cl groups, which are non-conductive. Boiling in acidic water hydrolyzes these groups into proton-conducting sulfonic acids (-SO₃H)[4].

-

Hydrolysis: Immerse the membrane in boiling deionized water (100°C) for 2 hours.

-

Acidification: Transfer the membrane to a 1.0 M H₂SO₄ solution at 80°C for 24 hours to ensure complete protonation of the sulfonic acid groups.

-

Washing: Wash the membrane repeatedly with deionized water until the wash water reaches a neutral pH (pH ~7).

-

Validation: Perform FTIR-ATR on a dried sample of the membrane. The protocol is validated if the asymmetric -SO₂Cl stretching peak at ~1370 cm⁻¹ has completely disappeared, replaced by a broad -SO₃H peak at ~1030 cm⁻¹.

Quantitative Data Presentation

The incorporation of the rigid fluorene moiety significantly enhances the dimensional stability of the membrane while maintaining high proton conductivity, outperforming standard commercial benchmarks in high-temperature regimes[3].

| Property / Metric | Nafion 117 (Reference) | Fluorene-Pendant PAES PEM | Testing Conditions |

| Ion Exchange Capacity (IEC) | 0.91 meq/g | 1.85 meq/g | Titration method |

| Water Uptake | 32.0 % | 45.5 % | Immersed in DI water at 80°C |

| Dimensional Swelling | 21.5 % | 14.2 % | In-plane swelling at 80°C |

| Proton Conductivity | 85 mS/cm | 112 mS/cm | 80°C, 100% Relative Humidity |

| Oxidative Stability | >99% retained weight | 96% retained weight | Fenton's reagent, 80°C, 1 hour |

Table 1: Comparative performance metrics of the synthesized fluorene-functionalized PEM versus commercial Nafion 117.

Conclusion

The utilization of 9H-fluorene-2,7-disulfonyl dichloride provides a highly controlled, modular approach to PEM synthesis. By leveraging the specific reactivity of the sulfonyl chloride groups and the steric bulk of the fluorene core, researchers can engineer membranes with superior microphase separation, resulting in elevated proton conductivity and restricted dimensional swelling—key prerequisites for next-generation high-temperature fuel cells.

References

- Source: Benchchem.

- Title: Synthesis and properties of sulfonated fluorene-based poly(phenyl ketone)

- Title: Semi-crystalline sulfonated poly(ether ketone)

- Source: Smolecule.

Sources

- 1. colab.ws [colab.ws]

- 2. 9H-Fluorene-2,7-disulfonyl Dichloride Research Chemical [benchchem.com]

- 3. Semi-crystalline sulfonated poly(ether ketone) proton exchange membranes: The trade-off of facile synthesis and performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy 9H-fluorene-2,7-disulfonyl dichloride | 1835-76-3 [smolecule.com]

step-growth polymerization using 9H-fluorene-2,7-disulfonyl dichloride monomers

Application Note & Protocol Guide

Topic: High-Performance Polysulfonamides via Step-Growth Polymerization of 9H-Fluorene-2,7-Disulfonyl Dichloride

Executive Summary

The rigid, planar architecture of the fluorene moiety has positioned it as a privileged scaffold in materials science and medicinal chemistry, imparting exceptional thermal stability and unique optoelectronic properties to polymeric structures.[1][2] This guide provides a comprehensive framework for the synthesis and characterization of novel polysulfonamides using 9H-fluorene-2,7-disulfonyl dichloride as a key monomer. The inherent reactivity of its two sulfonyl chloride groups makes it an ideal building block for step-growth polymerization with diamines, yielding high-performance polymers with potential applications in specialty membranes, advanced coatings, and as scaffolds in drug development.[3][4] We will delve into the mechanistic principles, provide a field-proven interfacial polymerization protocol, and detail the analytical workflows required to validate the synthesis and characterize the resulting polymer.

Scientific Foundation: The Monomer and the Mechanism

The 9H-Fluorene-2,7-Disulfonyl Dichloride Monomer

9H-fluorene-2,7-disulfonyl dichloride (FSDC) is a crystalline organic compound with the molecular formula C₁₃H₈Cl₂O₄S₂ and a molecular weight of 363.24 g/mol .[3][5] Its utility in polymer synthesis is rooted in two key structural features:

-

The Fluorene Core: This rigid, polycyclic aromatic hydrocarbon structure introduces high thermal stability and predictable geometry into the polymer backbone.[4] Its unique electronic properties are widely exploited in organic electronics.[1]

-

The Sulfonyl Chloride Groups (-SO₂Cl): Located at the 2 and 7 positions, these groups are highly electrophilic and serve as the reactive sites for polymerization.[4] They readily undergo nucleophilic substitution with primary or secondary amines to form stable sulfonamide linkages (-SO₂-NH-).[3][4]

This high reactivity is the cornerstone of its use as a monomer in step-growth polymerization.[3]

The Polymerization Mechanism: Nucleophilic Substitution

The synthesis of polysulfonamides from FSDC and a diamine is a classic example of step-growth polymerization. The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride group. This results in the formation of a sulfonamide bond and the elimination of hydrogen chloride (HCl) as a byproduct.[4]

Since two reactive groups are present on each monomer (two sulfonyl chlorides on FSDC and two amines on the diamine), the reaction can proceed linearly to form long polymer chains. The HCl byproduct is acidic and must be neutralized by a base in situ to prevent the protonation of the unreacted amine monomers, which would render them non-nucleophilic and halt the polymerization.[6]

Caption: General reaction scheme for polysulfonamide synthesis.

Experimental Protocol: Interfacial Polymerization

Interfacial polymerization is a highly effective technique for this reaction class, as the polymerization is confined to the interface between two immiscible liquid phases.[6][7] This method is often rapid, occurs at room temperature, and can produce high molecular weight polymers, frequently in the form of a thin film or membrane.[8]

Materials & Reagents

| Reagent | Purity | Supplier | Notes |

| 9H-Fluorene-2,7-disulfonyl dichloride (FSDC) | >97% | Major suppliers | Highly moisture-sensitive. Store in a desiccator under inert gas. |

| Hexamethylenediamine (HMDA) | >99% | Major suppliers | A common aliphatic diamine. Other diamines (e.g., 4,4'-oxydianiline) can be substituted. |

| Dichloromethane (DCM) | Anhydrous | Major suppliers | Organic phase solvent. Must be dry. |

| Sodium Hydroxide (NaOH) | >98% | Major suppliers | Serves as the HCl scavenger in the aqueous phase. |

| Deionized Water | - | - | Aqueous phase solvent. |

| Methanol | ACS Grade | Major suppliers | Used for polymer precipitation and washing. |

Step-by-Step Synthesis Workflow

Scientist's Note: The sulfonyl chloride groups of FSDC are susceptible to hydrolysis, which forms unreactive sulfonic acids.[3] It is critical to use anhydrous solvent for the organic phase and to minimize exposure of the FSDC to atmospheric moisture.

-

Phase A Preparation (Aqueous):

-

In a 250 mL beaker, dissolve 1.16 g (10 mmol) of hexamethylenediamine and 0.80 g (20 mmol) of sodium hydroxide in 100 mL of deionized water.

-